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3-(3-Fluoro-4-methylbenzyl)azetidine
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Overview
Description
3-(3-Fluoro-4-methylbenzyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of a fluoro and methyl group on the benzyl moiety further enhances the compound’s chemical properties, making it a valuable entity in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylbenzyl)azetidine typically involves the reaction of 3-fluoro-4-methylbenzylamine with an appropriate azetidine precursor. One common method includes the use of a base such as potassium carbonate in a solvent system like acetonitrile/methanol at elevated temperatures to facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylbenzyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction could produce secondary amines. Substitution reactions often result in functionalized azetidines with various substituents .
Scientific Research Applications
3-(3-Fluoro-4-methylbenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylbenzyl)azetidine involves its interaction with specific molecular targets, often through the formation of covalent bonds or non-covalent interactions. The azetidine ring’s strain and the presence of the fluoro and methyl groups contribute to its reactivity and binding affinity. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound with a simple four-membered ring.
3-Methylazetidine: Similar structure but lacks the fluoro group.
3-Fluoroazetidine: Similar structure but lacks the methyl group.
Uniqueness
3-(3-Fluoro-4-methylbenzyl)azetidine is unique due to the combined presence of both fluoro and methyl groups on the benzyl moiety, which enhances its chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
3-(3-Fluoro-4-methylbenzyl)azetidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a fluoro and methyl group on the benzyl moiety attached to an azetidine ring. The structural formula can be represented as follows:
This structure contributes to its pharmacological properties, influencing its interaction with biological targets.
1. Anticancer Activity
Research indicates that azetidine derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines:
- MCF-7 Breast Cancer Cells : Compounds similar to this compound demonstrated IC50 values as low as 0.075 µM, indicating potent antiproliferative effects (Table 1) .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific signaling pathways, such as STAT3, which is critical in tumor cell proliferation .
2. Antimicrobial Activity
Azetidine derivatives have also been evaluated for their antimicrobial properties. The following points summarize key findings:
- Broad-Spectrum Activity : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 16.00 μg/mL .
- Specific Targets : Studies have reported significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
This compound | MCF-7 | 0.075 | High potency in breast cancer |
Related Azetidine Derivative | MDA-MB-231 | 0.620 | Effective in triple-negative breast cancer |
Analog Compound | Hs578T | 0.033 | Significant antiproliferative activity |
Research Insights
- A study highlighted that modifications in the azetidine structure could enhance anticancer efficacy and reduce toxicity in non-cancerous cells .
- Another investigation focused on the role of substituents on the azetidine ring, demonstrating that specific modifications could improve cell membrane permeability, thereby increasing cellular activity .
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
3-[(3-fluoro-4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14FN/c1-8-2-3-9(5-11(8)12)4-10-6-13-7-10/h2-3,5,10,13H,4,6-7H2,1H3 |
InChI Key |
MOCKJHAKFPKZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2CNC2)F |
Origin of Product |
United States |
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